![molecular formula C11H13NO3 B1609637 2-Hydroxy-4-morpholin-4-yl-benzaldehyde CAS No. 70362-07-1](/img/structure/B1609637.png)
2-Hydroxy-4-morpholin-4-yl-benzaldehyde
Overview
Description
2-Hydroxy-4-morpholin-4-yl-benzaldehyde (HMBA) is a compound that is widely used in the laboratory and in scientific research applications. It is a colorless, crystalline solid with a mild odor and low solubility in water and organic solvents. HMBA is used as a reagent in organic synthesis, as a chromogenic reagent in analytical chemistry, and as a fluorescent probe in biochemistry. It is also a useful tool for studying the structure and function of proteins, enzymes, and other biological molecules.
Scientific Research Applications
Antifungal Applications
2-Hydroxy-4-morpholinobenzaldehyde has shown potential in antifungal treatments. Its structure allows it to disrupt cellular antioxidation systems in fungi, which can be an effective method for controlling fungal pathogens . This compound could serve as a chemosensitizing agent, enhancing the efficacy of conventional antifungal agents.
Medicine: Drug Delivery Systems
In the medical field, this compound could be incorporated into hydrogel formulations for drug delivery systems. Hydrogels are capable of holding large amounts of water and can release drugs at controlled rates. The biocompatibility and inert nature of these hydrogels make them suitable for various biomedical applications, including tissue engineering and wound dressings .
Agriculture: Antifungal Efficacy
The antifungal properties of 2-Hydroxy-4-morpholinobenzaldehyde can be extended to agriculture. It can be used to protect crops against fungal pathogens, such as Fusarium graminearum, which threatens the safety of agriculture and food. This compound can destroy cell membranes and inhibit mycotoxin biosynthesis, offering a promising approach to preserving agricultural products .
Industrial Applications
In industrial settings, 2-Hydroxy-4-morpholinobenzaldehyde can be utilized in the synthesis of various chemical compounds. Its reactivity and structural features make it a valuable intermediate in organic synthesis processes .
Biochemistry Research
2-Hydroxy-4-morpholinobenzaldehyde may be used in biochemistry research to study enzyme reactions, metabolic pathways, or as a reagent in the synthesis of more complex biochemical compounds .
Pharmacology
In pharmacology, this compound could be explored for its therapeutic potential. Its structural framework allows for modifications that could lead to the development of new pharmacologically active molecules, possibly acting as multi-target agents in drug discovery .
properties
IUPAC Name |
2-hydroxy-4-morpholin-4-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-8-9-1-2-10(7-11(9)14)12-3-5-15-6-4-12/h1-2,7-8,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZQSTNLPIFIAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431174 | |
Record name | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |
CAS RN |
70362-07-1 | |
Record name | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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